2-Bromo-4-tert-butyl-1-ethenylbenzene
Description
2-Bromo-4-tert-butyl-1-ethenylbenzene (C₁₂H₁₅Br) is a substituted aromatic compound featuring a bromine atom at position 2, a tert-butyl group at position 4, and an ethenyl (vinyl) group at position 1 of the benzene ring. The tert-butyl group is a bulky, electron-donating substituent via inductive effects, while bromine is electron-withdrawing. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Heck reactions) due to the ethenyl moiety . Its steric and electronic properties make it distinct from simpler brominated tert-butylbenzenes.
Properties
Molecular Formula |
C12H15Br |
|---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-1-ethenylbenzene |
InChI |
InChI=1S/C12H15Br/c1-5-9-6-7-10(8-11(9)13)12(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
PQVLASPVINEELO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key Compounds for Comparison:
1-Bromo-4-tert-butylbenzene (C₁₀H₁₃Br)
2-Ethyl-1-bromo-4-tert-butylbenzene (C₁₂H₁₇Br)
1-Bromo-4-tert-butyl-2-chlorobenzene (C₁₀H₁₂BrCl)
1-Bromo-4-(tert-pentyl)benzene (C₁₁H₁₅Br)
Table 1: Structural Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 2-Bromo-4-tert-butyl-1-ethenylbenzene | C₁₂H₁₅Br | 239.16 | Br (2), tert-butyl (4), ethenyl (1) | Conjugation via ethenyl; mixed electronic effects |
| 1-Bromo-4-tert-butylbenzene | C₁₀H₁₃Br | 213.12 | Br (1), tert-butyl (4) | Simpler structure; no conjugation |
| 2-Ethyl-1-bromo-4-tert-butylbenzene | C₁₂H₁₇Br | 241.17 | Br (1), tert-butyl (4), ethyl (2) | Saturated ethyl group; steric hindrance |
| 1-Bromo-4-tert-butyl-2-chlorobenzene | C₁₀H₁₂BrCl | 247.56 | Br (1), tert-butyl (4), Cl (2) | Dual electron-withdrawing substituents |
| 1-Bromo-4-(tert-pentyl)benzene | C₁₁H₁₅Br | 227.14 | Br (1), tert-pentyl (4) | Larger alkyl group; increased steric bulk |
Electronic and Steric Properties
- Electron Effects: The tert-butyl group donates electrons inductively, countering bromine’s electron-withdrawing effect. In 1-Bromo-4-tert-butyl-2-chlorobenzene, the chlorine atom (electron-withdrawing) synergizes with bromine, creating a highly electron-deficient ring, unlike the target compound’s mixed electronic profile .
Steric Effects :
- The tert-pentyl group in 1-Bromo-4-(tert-pentyl)benzene introduces greater steric hindrance than tert-butyl, reducing reactivity in sterically sensitive reactions (e.g., Suzuki coupling). The ethenyl group in the target compound, though planar, may cause less steric obstruction compared to alkyl chains .
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